molecular formula C15H22ClN3O3 B2617497 (S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1421033-13-7

(S)-tert-Butyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2617497
CAS No.: 1421033-13-7
M. Wt: 327.81
InChI Key: KVZJBJLDJUUFND-JTQLQIEISA-N
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Description

The compound 3-{(6-chloropyridin-3-yl)methylamino}propanenitrile and 1-(6-氯吡啶-3-基)-N-甲基甲胺 have similar structures. They are used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of related compounds like 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine has been reported . The process involves the reduction of nitro compounds with commercial zinc or magnesium dust within ten minutes .


Molecular Structure Analysis

The molecular structure of 3-{(6-chloropyridin-3-yl)methylamino}propanenitrile is represented by the linear formula C10H12ClN3 .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the reduction of nitro compounds can be accomplished with a commercial zinc or magnesium dust within ten minutes .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like (6-Chlorpyridin-3-yl)methanol have been reported. It has a density of 1.3±0.1 g/cm3, a boiling point of 276.7±25.0 °C at 760 mmHg, and a melting point of 51-54 °C (lit.) .

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, a related compound, Flupyradifurone, is known to be an agonist of insect nicotinic acetylcholine receptors, causing depolarization of nerve cells membranes .

Safety and Hazards

The safety information for 3-{(6-chloropyridin-3-yl)methylamino}propanenitrile indicates that it has a GHS07 signal word “Warning” with hazard statements H302,H312,H332 .

Future Directions

While specific future directions for the compound you asked about are not available, research into related compounds continues. For example, 1H-Pyrazolo[3,4-b]pyridines are being studied for their biomedical applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-10(18-14(21)22-15(2,3)4)13(20)19(5)9-11-6-7-12(16)17-8-11/h6-8,10H,9H2,1-5H3,(H,18,21)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZJBJLDJUUFND-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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